

# Comprehensive literature review of (1-Hydroxycyclohexyl)acetic acid

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## Compound of Interest

Compound Name: (1-Hydroxycyclohexyl)acetic acid

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## (1-Hydroxycyclohexyl)acetic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

**(1-Hydroxycyclohexyl)acetic acid** is a carboxylic acid derivative of cyclohexane that has garnered interest primarily as a key intermediate in the synthesis of various organic molecules, most notably the anticonvulsant drug Gabapentin. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the introduction of the 1-hydroxycyclohexyl moiety in medicinal chemistry and materials science. This review provides an in-depth analysis of its synthesis, physicochemical properties, and known biological context, with a focus on experimental details and potential applications in drug discovery and development.

## Chemical Properties and Data

**(1-Hydroxycyclohexyl)acetic acid** is a solid at room temperature with the chemical formula  $C_8H_{14}O_3$  and a molecular weight of 158.19 g/mol <sup>[1]</sup> While extensive experimental data on its physicochemical properties are not readily available in the public domain, some key identifiers and computed properties are summarized below.

Property	Value	Source
CAS Number	14399-63-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	158.19 g/mol	[1]
IUPAC Name	2-(1-hydroxycyclohexyl)acetic acid	
SMILES	OC(=O)CC1(O)CCCCC1	[1]
InChI Key	AADJJWDBCQRALD-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]

## Synthesis of (1-Hydroxycyclohexyl)acetic acid

The primary and most direct synthetic route to **(1-Hydroxycyclohexyl)acetic acid** and its esters is the Reformatsky reaction. This reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an  $\alpha$ -haloester, such as ethyl bromoacetate, in the presence of metallic zinc.[2][3][4] The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the cyclohexanone. Subsequent hydrolysis of the resulting ester yields **(1-Hydroxycyclohexyl)acetic acid**.

## Experimental Protocol: Synthesis via the Reformatsky Reaction

The following is a generalized experimental protocol for the synthesis of the ethyl ester of **(1-Hydroxycyclohexyl)acetic acid**, which can then be hydrolyzed to the desired carboxylic acid. This protocol is based on typical Reformatsky reaction conditions.[5]

Materials:

- Cyclohexanone
- Ethyl bromoacetate

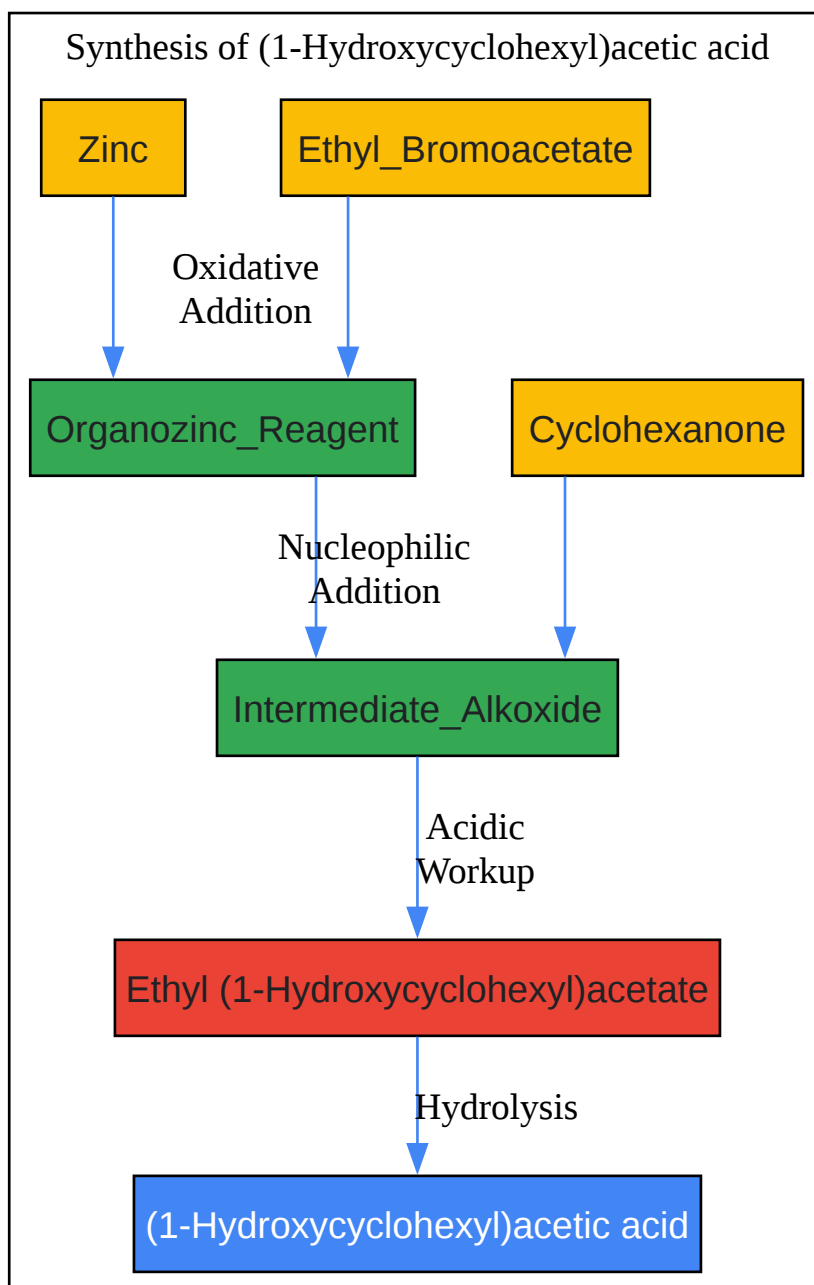
- Activated Zinc dust
- Iodine (catalytic amount)
- Anhydrous toluene (or other suitable aprotic solvent like THF or diethyl ether)[6]
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous sodium sulfate (for drying)
- Solvents for chromatography (e.g., ethyl acetate/hexanes)

#### Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2-1.5 equivalents relative to the  $\alpha$ -haloester) and a crystal of iodine.
- Initiation: Add a small portion of a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous toluene to the zinc suspension and gently heat until the color of the iodine disappears, indicating the initiation of the reaction.
- Addition of Reactants: To the activated zinc suspension, add a mixture of cyclohexanone (1.0-1.2 equivalents) and the remaining ethyl bromoacetate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
- Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Hydrolysis: The purified ethyl (1-hydroxycyclohexyl)acetate can be hydrolyzed to **(1-Hydroxycyclohexyl)acetic acid** by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification with hydrochloric acid.



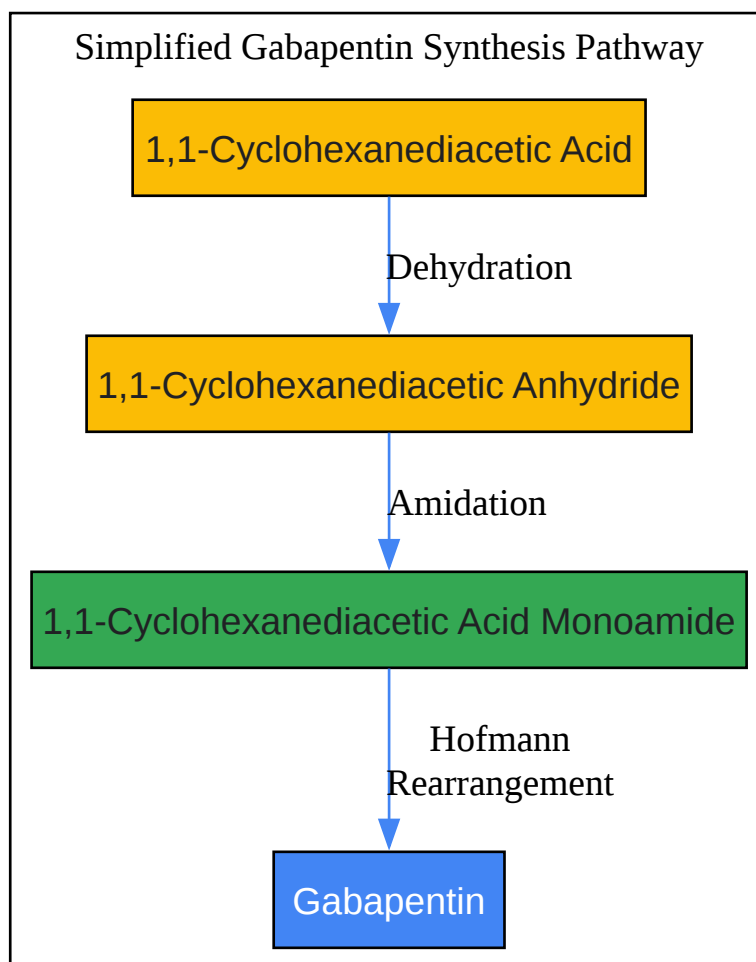
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Figure 1: Synthesis of **(1-Hydroxycyclohexyl)acetic acid** via the Reformatsky reaction.

## Role as a Gabapentin Intermediate

**(1-Hydroxycyclohexyl)acetic acid** is structurally related to key intermediates in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug. While not a direct precursor in the most common industrial syntheses, its structure highlights the core cyclohexylacetic acid

scaffold of Gabapentin. The established synthetic pathways to Gabapentin often start from 1,1-cyclohexanediacetic acid, which is then converted to its anhydride, followed by amidation and a Hofmann rearrangement.



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Figure 2: A simplified workflow for the synthesis of Gabapentin.

## Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the intrinsic biological activity of **(1-Hydroxycyclohexyl)acetic acid**. Its primary role in the literature is that of a synthetic intermediate. However, as a carboxylic acid-containing small molecule, it could potentially interact with various biological targets. Carboxylic acids are known to participate in a wide range of biological processes and can act as signaling molecules.<sup>[7][8][9]</sup>

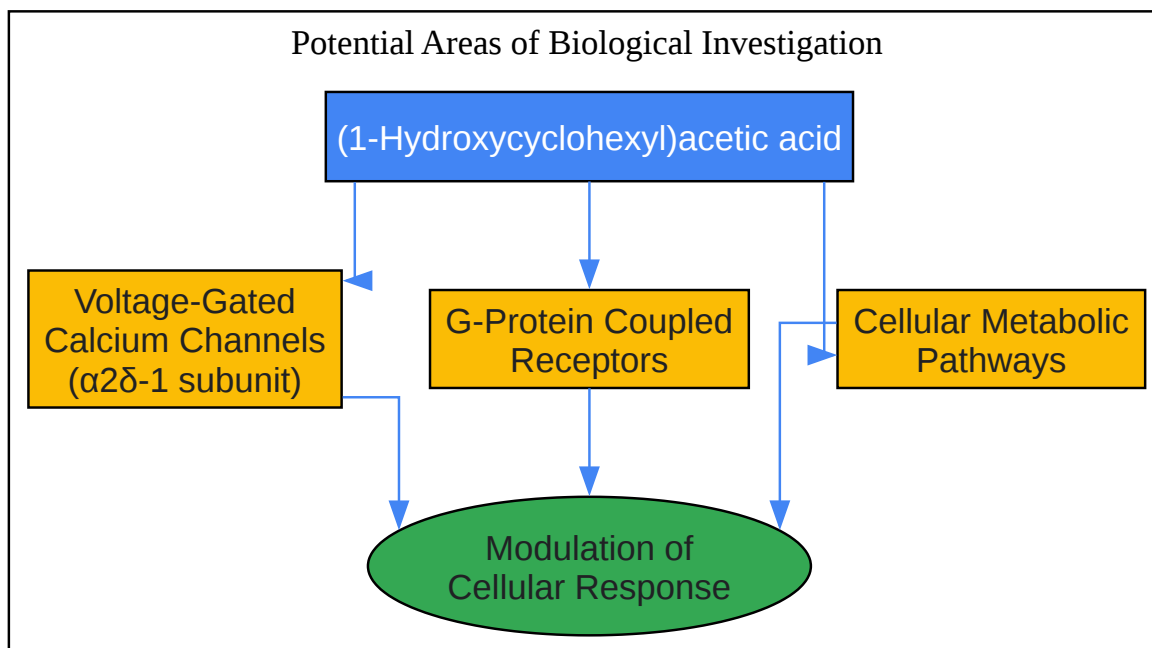
Given its structural similarity to Gabapentin, it is conceivable that **(1-Hydroxycyclohexyl)acetic acid** or its derivatives could exhibit some affinity for the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels, which is the primary target of Gabapentin.[10][11] However, without experimental data, this remains speculative.

A study on the structurally related compound, 1-hydroxycyclohexyl phenyl ketone, demonstrated cytotoxicity in human monocytes, suggesting that the 1-hydroxycyclohexyl moiety is not necessarily biologically inert.[8] This finding indicates that **(1-Hydroxycyclohexyl)acetic acid** could warrant further investigation for its own potential biological effects.

## Potential Signaling Pathways for Investigation

Based on the known signaling pathways of other small molecule carboxylic acids and the mechanism of action of related drugs like Gabapentin, the following pathways could be considered for future investigation of **(1-Hydroxycyclohexyl)acetic acid**:

- **Modulation of Ion Channels:** Investigating the interaction of the compound with voltage-gated calcium channels, particularly the  $\alpha 2\delta$ -1 subunit.
- **GPCR-mediated Signaling:** Many short-chain fatty acids exert their effects through G-protein coupled receptors (GPCRs).[9] Screening **(1-Hydroxycyclohexyl)acetic acid** against a panel of GPCRs could reveal unexpected activities.
- **Metabolic Pathways:** As a carboxylic acid, it could potentially influence cellular metabolism.



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Figure 3: Potential signaling pathways for investigation of **(1-Hydroxycyclohexyl)acetic acid**.

## Conclusion and Future Directions

**(1-Hydroxycyclohexyl)acetic acid** is a valuable synthetic building block, with the Reformatsky reaction being a key method for its preparation. Its connection to the synthesis of Gabapentin underscores its relevance in medicinal chemistry. While there is a notable absence of data on its direct biological activity, its structure suggests potential for interaction with biological targets. Future research should focus on a more thorough characterization of its physicochemical properties, the development of optimized and scalable synthetic protocols, and a comprehensive evaluation of its biological activity. Screening this compound against a panel of relevant targets, including those of Gabapentin and other neurologically active drugs, could uncover novel pharmacological properties and expand its utility beyond its current role as a synthetic intermediate.

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- To cite this document: BenchChem. [Comprehensive literature review of (1-Hydroxycyclohexyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078544#comprehensive-literature-review-of-1-hydroxycyclohexyl-acetic-acid]

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